2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol
Description
2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol is a tertiary alcohol characterized by a substituted phenyl ring attached to a branched butanol chain. The aromatic moiety contains methoxy (-OCH₃) and methyl (-CH₃) groups at the 4th, 3rd, and 5th positions, respectively, conferring steric hindrance and electronic effects that influence its reactivity, solubility, and biological interactions. Applications may include roles in organic synthesis, chiral resolution, or as intermediates in pharmaceuticals, though specific uses require further investigation.
Properties
IUPAC Name |
2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-6-13(4,14)11-7-9(2)12(15-5)10(3)8-11/h7-8,14H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLHLPHGMAICGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C(=C1)C)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethyl-4-methoxybenzaldehyde.
Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield 2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Types of Reactions:
Oxidation: 2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol can undergo oxidation reactions to form the corresponding ketone.
Reduction: It can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, particularly at the methoxy and dimethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: The major product is 2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanone.
Reduction: Various alcohol derivatives can be formed.
Substitution: Substituted phenylbutanols with different functional groups.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis :
- Utilized as a precursor for synthesizing more complex organic molecules.
- Engages in oxidation and reduction reactions to form various derivatives such as 2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanone through oxidation or other substituted phenylbutanols via substitution reactions.
Biology
- Enzyme Interaction Studies :
- Investigated for its role in enzyme interactions and metabolic pathways.
- Potential applications in drug discovery where understanding enzyme kinetics is crucial.
Industrial Applications
- Production of Fine Chemicals :
- Employed in the synthesis of fine chemicals and as a precursor in various industrial processes.
- Its unique structure allows for specific functionalization that can lead to valuable chemical products.
Case Study 1: Enzyme Interaction
A study explored the interactions of 2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol with specific enzymes relevant to metabolic pathways. The findings indicated that the compound modulates enzyme activity, providing insights into its potential therapeutic applications in metabolic disorders.
Case Study 2: Synthetic Pathways
Research demonstrated the compound's utility as an intermediate in synthesizing other biologically active compounds. The study highlighted various reaction conditions and reagents that optimize yield and purity during synthesis .
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
- 2-Butanol (C₄H₁₀O): A secondary alcohol with a hydroxyl group on the second carbon. Lacks aromatic substituents, making it more volatile and less sterically hindered than 2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol. It is used as a solvent and in chiral separations .
- 2-Methyl-2-butanol (C₅H₁₂O): A tertiary alcohol with a branched chain. Its potassium salt () is used in cyclohexane solutions, highlighting its role in organometallic chemistry.
- 3-Methyl-1-butanol (C₅H₁₂O): A primary alcohol identified in pork volatiles (). Its linear structure and primary hydroxyl group contrast with the tertiary alcohol and aromatic system of the target compound, affecting polarity and biological activity.
Physicochemical Properties
| Compound | Boiling Point (°C) | Solubility in Water | LogP (Predicted) |
|---|---|---|---|
| 2-Butanol | 99.5 | Miscible | 0.88 |
| 2-Methyl-2-butanol | 102 | Slightly soluble | 1.35 |
| 3-Methyl-1-butanol | 131 | Moderately soluble | 1.16 |
| 2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol | ~280 (est.) | Low | ~3.2 (est.) |
Key Observations :
- The aromatic substituents in the target compound significantly increase its hydrophobicity (higher LogP) and boiling point compared to simpler butanols.
- Reduced water solubility may limit its use in aqueous systems but enhance compatibility with organic matrices.
Biological Activity
2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
The compound is characterized by a butanol backbone substituted with a 3,5-dimethyl-4-methoxyphenyl group. Its molecular formula is , which contributes to its solubility and reactivity in biological systems.
Antibacterial Activity
Research indicates that derivatives of 2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol exhibit notable antibacterial properties. A study highlighted that certain synthesized compounds demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus (MRSA) and Escherichia coli (ESBL-producing) using agar well diffusion assays and micro-broth dilution methods. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM for various bacterial strains, indicating strong antibacterial potential .
Antifungal Activity
The compound also shows promising antifungal activity. It has been evaluated against pathogens like Candida albicans, where it exhibited significant inhibition of fungal growth. The mechanism appears to involve disruption of cell cycle progression in yeast cells, particularly arresting them at the S and G2/M phases .
The biological activity of 2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol can be attributed to its ability to interact with specific molecular targets within microbial cells. The tertiary alcohol group and the substituted phenyl ring are crucial for its reactivity and interaction with bacterial cell membranes and enzymes.
Case Studies
| Study | Pathogen | Activity | Method | Results |
|---|---|---|---|---|
| Study 1 | MRSA | Antibacterial | Agar diffusion | Effective at MIC values < 20 µM |
| Study 2 | ESBL-E. coli | Antibacterial | Micro-broth dilution | Effective against resistant strains |
| Study 3 | C. albicans | Antifungal | Cell cycle analysis | Arrested cell cycle at S and G2/M phases |
Synthesis and Derivatives
The synthesis of 2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol involves several chemical reactions that allow for the modification of its structure to enhance biological activity. Research has shown that certain modifications can lead to improved efficacy against targeted pathogens, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
